N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide: is a complex organic compound that features a combination of thiophene rings and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide typically involves multiple steps:
Formation of 2,3’-bithiophene: This can be achieved through the coupling of thiophene derivatives. A common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to link two thiophene rings.
Sulfonamide Formation: The final step involves the reaction of the hydroxylated bithiophene with 2-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene rings in the compound can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The sulfonamide group can be reduced under specific conditions, such as using lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the benzenesulfonamide moiety can be substituted by nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles (amines, thiols), bases (triethylamine, sodium hydroxide)
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amines or alcohols
Substitution: Corresponding substituted sulfonamides
Scientific Research Applications
Chemistry
In chemistry, N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new materials with potential electronic or photonic applications.
Biology and Medicine
In biological and medicinal research, this compound can be investigated for its potential as a therapeutic agent. The sulfonamide group is known for its antibacterial properties, and the thiophene rings may contribute to bioactivity, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to the electronic properties of the bithiophene moiety.
Mechanism of Action
The mechanism by which N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their function. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and block enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with two thiophene rings, used in organic electronics.
2-Chlorobenzenesulfonamide: A basic sulfonamide compound with antibacterial properties.
N-(2-Hydroxyethyl)-2-chlorobenzenesulfonamide: Similar structure but lacks the bithiophene moiety.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide is unique due to the combination of the bithiophene and sulfonamide groups, which confer both electronic properties and potential bioactivity. This dual functionality makes it a versatile compound for various applications.
By understanding the synthesis, reactions, and applications of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide, researchers can explore its full potential in scientific and industrial fields.
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S3/c17-12-3-1-2-4-16(12)24(20,21)18-9-13(19)15-6-5-14(23-15)11-7-8-22-10-11/h1-8,10,13,18-19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPCPUVPRHSNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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